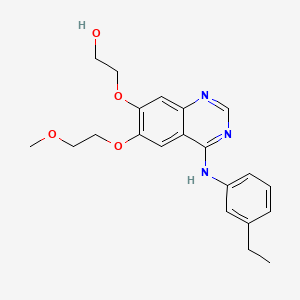
Erlotinib Ethyl Hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erlotinib Ethyl Hydroxide is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains the core structure of Erlotinib but includes an ethyl hydroxide group, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib Ethyl Hydroxide typically involves the modification of Erlotinib’s structure. One common method involves the reaction of Erlotinib with ethyl hydroxide under controlled conditions. The process may include:
Starting Material: Erlotinib
Reagent: Ethyl hydroxide
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and purity of the final product.
化学反应分析
Types of Reactions
Erlotinib Ethyl Hydroxide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Erlotinib Ethyl Hydroxide has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethyl hydroxide modification on the chemical properties of Erlotinib.
Biology: Investigated for its potential effects on cellular signaling pathways and its ability to inhibit EGFR.
Medicine: Explored for its potential therapeutic benefits in cancer treatment, particularly in cases where resistance to Erlotinib has developed.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Erlotinib Ethyl Hydroxide exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis. The ethyl hydroxide modification may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects.
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
Erlotinib Ethyl Hydroxide’s uniqueness lies in its ethyl hydroxide modification, which may confer distinct chemical and biological properties compared to other EGFR inhibitors. This modification could potentially enhance its therapeutic profile, making it a valuable addition to the arsenal of cancer treatments.
属性
分子式 |
C21H25N3O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol |
InChI |
InChI=1S/C21H25N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h4-6,11-14,25H,3,7-10H2,1-2H3,(H,22,23,24) |
InChI 键 |
PKGCQNQDVBNALO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
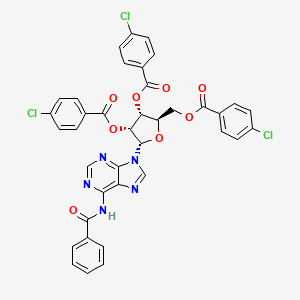
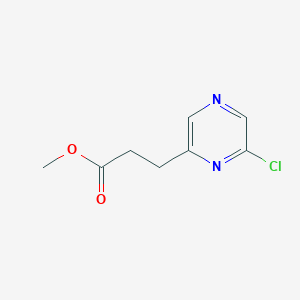
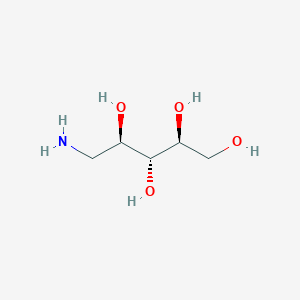

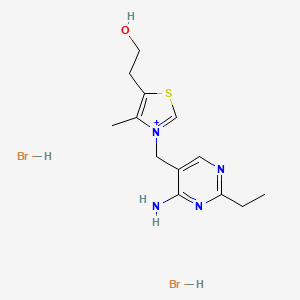
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
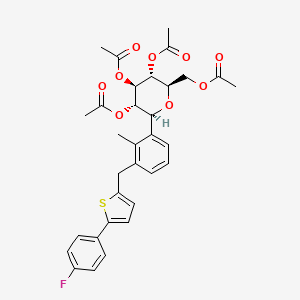
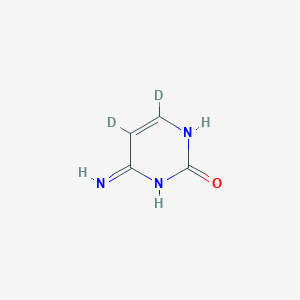
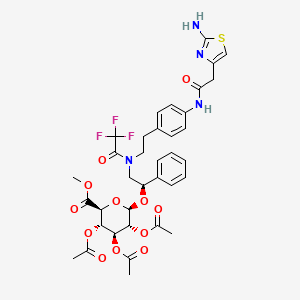
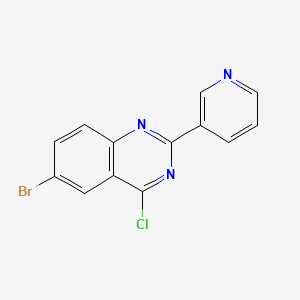
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
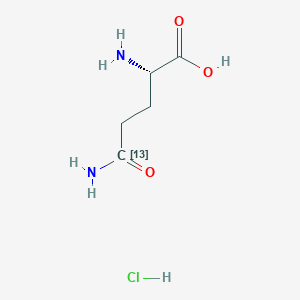
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
